2,4-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic heteroaromatic core. The structure includes a 3,4-dimethylphenyl group at the 1-position and a 2,4-dichlorobenzamide substituent at the 5-position.
Properties
IUPAC Name |
2,4-dichloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O2/c1-11-3-5-14(7-12(11)2)27-18-16(9-24-27)20(29)26(10-23-18)25-19(28)15-6-4-13(21)8-17(15)22/h3-10H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGHIQOHRYLDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3,4-dimethylphenyl group: This step often involves a substitution reaction where the dimethylphenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the 2,4-dichlorobenzamide moiety: This final step typically involves an amide coupling reaction, where the benzamide group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated positions, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamide derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Functionalization at various positions to introduce the dichloro and benzamide groups.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that compounds with a similar pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth and proliferation. Studies have shown that modifications in the structure can enhance selectivity and potency against various cancer cell lines .
- Case Study : A study evaluated similar pyrazolo[3,4-d]pyrimidine derivatives against multiple cancer cell lines, revealing promising results with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens:
- Activity Against Mycobacterium tuberculosis : Derivatives have demonstrated efficacy against this bacterium, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs .
- Case Study : In vitro studies have indicated that certain derivatives exhibit significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
Pharmacological Insights
Pharmacological studies suggest that 2,4-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide interacts with specific biological targets:
- Target Enzymes : The compound may act as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase enzymes, which are involved in nucleotide metabolism .
- Docking Studies : Computational docking studies have predicted favorable interactions between the compound and target proteins implicated in various diseases .
Summary of Findings
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations:
Structural Complexity and Drug-Likeness
- ’s Compound: Incorporates a pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine scaffold, resulting in a higher molecular weight (>600 g/mol) and reduced drug-likeness per Lipinski’s rules. The target compound’s simpler structure (~450 g/mol) aligns better with pharmacokinetic optima .
Biological Activity
2,4-Dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 428.3 g/mol. The structure features a dichloro-substituted benzamide linked to a pyrazolo[3,4-d]pyrimidine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.3 g/mol |
| CAS Number | 919752-68-4 |
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a critical role in cell cycle regulation, particularly in the transition from the G1 to S phase. Inhibition of CDK2 by this compound leads to:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase in various cancer cell lines.
- Induction of Apoptosis : It promotes apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.
Anticancer Activity
Research has demonstrated that 2,4-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide exhibits promising anticancer activity against multiple cancer cell lines. For instance:
- In vitro Studies : The compound has shown significant cytotoxic effects against HeLa cells and other tumor cell lines, with IC50 values indicating potent growth inhibition.
- Mechanistic Insights : Studies indicate that it activates apoptotic pathways by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.
Case Studies
- Study on HeLa Cells : In a study examining the effects on HeLa cells, treatment with this compound resulted in a significant increase in early and late apoptosis markers. Flow cytometry analysis revealed an increase in sub-G1 population, indicating apoptotic cell death.
- Broad Spectrum Testing : The National Cancer Institute's screening against 60 different cancer cell lines showed that this compound possesses broad-spectrum anti-cancer activity with selectivity ratios varying across different cancer types.
Cellular Effects
The compound's interaction with CDK2 affects various cellular pathways:
- Cell Growth Inhibition : A marked reduction in cell proliferation was observed across several tested lines.
- Alterations in Cell Morphology : Treated cells exhibited significant changes in morphology indicative of apoptosis.
Molecular Mechanism
The molecular interactions include:
- Binding Affinity : High binding affinity to CDK2 was confirmed through biochemical assays.
- Impact on Signaling Pathways : The inhibition of CDK2 leads to downstream effects on signaling pathways involved in cell survival and proliferation.
Q & A
Basic Research Question
- Salt formation : Hydrochloride salts increase aqueous solubility (tested via shake-flask method) .
- Prodrug design : Esterify the benzamide carbonyl to enhance bioavailability, then hydrolyze in vivo .
- Lyophilization : Stabilize the compound in PBS (pH 7.4) for long-term storage .
How do substituents on the pyrazolo[3,4-d]pyrimidine core influence structure-activity relationships (SAR)?
Advanced Research Question
Key SAR findings from analogs:
- 3,4-Dimethylphenyl group : Enhances hydrophobic interactions with kinase ATP-binding pockets (confirmed via docking studies) .
- Chloro vs. methoxy groups : 2,4-Dichloro substitution on benzamide improves selectivity for tyrosine kinases over serine/threonine kinases .
- Phenyl vs. heteroaryl : Pyridyl substituents reduce potency due to steric clashes in the active site .
What methodologies identify biological targets and binding modes?
Advanced Research Question
- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down interacting proteins from cell lysates .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with purified kinases (e.g., EGFR, VEGFR2) .
- Cryo-EM/X-ray : Resolve co-crystal structures with target enzymes (e.g., PDB ID: 6AY for related pyrazolo[3,4-d]pyrimidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
